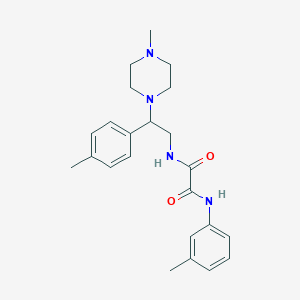

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide

CAS No.: 898432-44-5

Cat. No.: VC6715684

Molecular Formula: C23H30N4O2

Molecular Weight: 394.519

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898432-44-5 |

|---|---|

| Molecular Formula | C23H30N4O2 |

| Molecular Weight | 394.519 |

| IUPAC Name | N'-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C23H30N4O2/c1-17-7-9-19(10-8-17)21(27-13-11-26(3)12-14-27)16-24-22(28)23(29)25-20-6-4-5-18(2)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) |

| Standard InChI Key | MHVQHDXGHMPBNR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C)N3CCN(CC3)C |

Introduction

Synthesis

While specific synthesis protocols for this compound are not directly available in the sources, general methods for synthesizing oxalamides involve:

-

Oxalyl Chloride Reaction: Reacting oxalyl chloride with amines under controlled conditions to form oxalamides.

-

Substituent Introduction: Incorporating functional groups such as piperazine and tolyl moieties via nucleophilic substitution or coupling reactions.

-

Purification: Using recrystallization or chromatography to isolate the final product.

These steps are typically optimized to ensure high yields and purity.

Potential Applications

Based on related compounds and their uses, this molecule could have several potential applications:

Pharmaceutical Research

-

Piperazine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and CNS activity.

-

The presence of tolyl groups may enhance lipophilicity, improving membrane permeability and bioavailability.

Biological Activity

-

Oxalamides are often explored as enzyme inhibitors or receptor ligands due to their ability to form hydrogen bonds and interact with active sites.

-

The compound's structure suggests it may act as a ligand in molecular docking studies targeting proteins or enzymes.

Material Science

-

Oxalamides are also used in supramolecular chemistry for designing hydrogen-bonding networks in crystal engineering.

Research Context

While no direct studies on this specific compound were found in the provided search results, similar compounds have been investigated for:

-

Antimicrobial activity through inhibition of bacterial enzymes .

-

Anticancer properties via interaction with cellular receptors .

-

Anti-inflammatory effects through inhibition of pathways like 5-lipoxygenase .

Further studies involving molecular docking or biological assays would help clarify its exact role in these contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume